molecular formula C10H15N B1321379 N-ethyl-3,4-dimethylaniline CAS No. 27285-20-7

N-ethyl-3,4-dimethylaniline

Cat. No. B1321379
CAS RN: 27285-20-7
M. Wt: 149.23 g/mol
InChI Key: QEMSZFCUTKHUMD-UHFFFAOYSA-N
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Description

N-ethyl-3,4-dimethylaniline, commonly known as EDMA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a strong, sweet odor and a boiling point of 158°C. EDMA is a derivative of aniline, a primary aromatic amine, and is found in a variety of products such as paints, varnishes, and rubber. It is also a key ingredient in many pharmaceuticals and agrochemicals. EDMA is a versatile compound that can be used in a variety of laboratory experiments, and has been used in research related to organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Intramolecular Excited Complex State Formation

N-ethyl-3,4-dimethylaniline has been studied in the context of the formation of an intramolecular excited complex state. In a study by Hara and Obara (1985), they investigated this formation at high pressures, observing a change in kinetics from thermodynamic to kinetic control depending on the solvent used. This research is significant in understanding the behavior of such compounds under varying conditions, especially in solvents like ethyl ether and toluene (Hara & Obara, 1985).

Kinetics of Chloroperoxidase-Catalyzed Reactions

This compound's behavior in enzymatic reactions has also been a subject of study. Kedderis and Hollenberg (1983) investigated the kinetic mechanism of chloroperoxidase-catalyzed N-demethylation reactions supported by ethyl hydroperoxide. This research provides insights into the interactions and kinetic models of such reactions, which are crucial for understanding enzymatic processes involving similar compounds (Kedderis & Hollenberg, 1983).

Catalytic Oxidation Studies

In another study, Murata et al. (1993) explored the oxidation of this compound using molecular oxygen and iron(III) chloride as a catalyst. This research provides valuable information on the catalytic oxidation process, relevant in various chemical synthesis and industrial applications (Murata et al., 1993).

Isotope Effect in N-Demethylation

Barbieri et al. (2015) studied the N-demethylation of N,N-dimethylanilines and observed an isotope effect, which helped estimate the pKa of certain Fe(III)-OH complexes. This research is critical for understanding the chemical properties and reactions of this compound, particularly in the context of electron transfer and proton transfer mechanisms (Barbieri et al., 2015).

Studies in Fluorescence and Excited States

Siemiarczuk (1984) conducted research on the excited charge-transfer state in this compound. By studying the kinetics of formation of this state through fluorescence techniques, the research contributes to the broader understanding of excited states in chemical compounds, which is valuable in fields like photochemistry and molecular electronics (Siemiarczuk, 1984).

Microsomal Oxygenation Studies

The N-oxygenation of this compound has been studied by Hlavica and Kiese (1969) in rabbit liver microsomes. This research is significant for understanding the metabolic pathways and enzyme interactions of similar compounds, which has implications in fields like pharmacology and toxicology (Hlavica & Kiese, 1969).

Safety and Hazards

N-ethyl-3,4-dimethylaniline should be handled with care. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, suspected of causing cancer, and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-ethyl-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMSZFCUTKHUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614432
Record name N-Ethyl-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27285-20-7
Record name N-Ethyl-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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